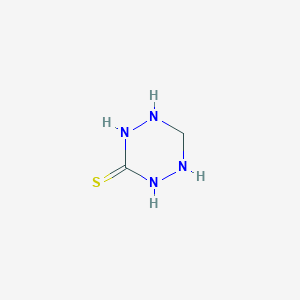

1,2,4,5-Tetrazinane-3-thione

CAS No.: 89093-71-0

Cat. No.: VC18978409

Molecular Formula: C2H6N4S

Molecular Weight: 118.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89093-71-0 |

|---|---|

| Molecular Formula | C2H6N4S |

| Molecular Weight | 118.16 g/mol |

| IUPAC Name | 1,2,4,5-tetrazinane-3-thione |

| Standard InChI | InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7) |

| Standard InChI Key | ZCWZNGWYQSOGEH-UHFFFAOYSA-N |

| Canonical SMILES | C1NNC(=S)NN1 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,2,4,5-tetrazinane-3-thione is C₂H₄N₄S, with a molecular weight of 116.15 g/mol. Its structure consists of a fully saturated tetrazinane ring (a six-membered ring containing four nitrogen atoms) and a thiocarbonyl group (-C=S) at the 3-position. The saturated nature of the ring distinguishes it from aromatic tetrazines, which are more commonly studied .

Computational Insights into Molecular Geometry

Quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-31G(d,p) level have been employed to optimize the geometry of related tetrazine-thione compounds. For instance, the bond lengths between nitrogen atoms in the tetrazinane ring range from 1.32–1.45 Å, while the C-S bond in the thione group measures approximately 1.67 Å . These values align with typical bond lengths in saturated nitrogen heterocycles and thiocarbonyl systems.

Spectroscopic Characterization

Experimental data for analogous compounds, such as triazolo[4,3-b][1, tetrazine-3(5H)-thione, reveal distinct spectroscopic signatures:

-

IR spectroscopy: A strong absorption band near 1,200 cm⁻¹ corresponds to C=S stretching .

-

NMR spectroscopy: Protons adjacent to nitrogen atoms in the tetrazinane ring resonate at δ 5.0–6.5 ppm in H NMR, while C NMR shows signals near δ 160–180 ppm for the thiocarbonyl carbon .

Synthesis and Reaction Pathways

The synthesis of 1,2,4,5-tetrazinane-3-thione derivatives typically involves multi-step protocols, as illustrated by studies on related tetrazine compounds.

Oxidation and Substitution Reactions

A modified synthesis route for 3,6-bis(1H-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) provides a template for tetrazinane-thione production. Key steps include:

-

Condensation: Triaminoguanidinium nitrate reacts with 2,4-pentanedione to form an intermediate .

-

Oxidation: Sodium nitrite/acetic acid replaces toxic nitrogen dioxide, achieving a yield of 85% under optimized conditions .

-

Substitution: The oxidized product reacts with 5-aminotetrazole (5-AT) at 135°C to introduce nitrogen-rich substituents .

Table 1: Comparison of Oxidizers in Tetrazine Synthesis

| Oxidizer | Reaction Time (h) | Yield (%) | Purity |

|---|---|---|---|

| Sodium nitrite/acetic acid | 4 | 85 | High |

| 30% Hydrogen peroxide | 8 | 45 | Moderate |

| Air | 12 | 30 | Low |

Challenges in Stabilization

The saturated tetrazinane ring is prone to ring-opening reactions due to strain from nitrogen lone pairs. Stabilization strategies include:

-

Coordination with metals: Transition metals like Cu(II) or Fe(III) form complexes that enhance thermal stability .

-

Functional group modification: Introducing electron-withdrawing groups (e.g., nitro or cyano) reduces ring strain .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of BTATz analogs shows exothermic decomposition peaks at 240–260°C, indicating moderate thermal stability . The thione group slightly lowers decomposition temperatures compared to ketone derivatives .

Energetic Performance

Although direct data for 1,2,4,5-tetrazinane-3-thione are scarce, computational predictions for related compounds suggest:

Applications in Materials Science

Energetic Materials

The high nitrogen content (48.3%) and exothermic decomposition make tetrazinane-thiones candidates for:

Coordination Chemistry

The thione group acts as a soft Lewis base, forming complexes with transition metals. For example:

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

-

Application Expansion: Explore use in photoluminescent materials or pharmaceuticals.

-

Computational Modeling: Refine DFT methods to predict stability under extreme conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume